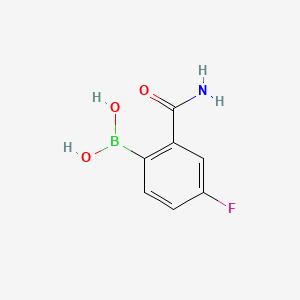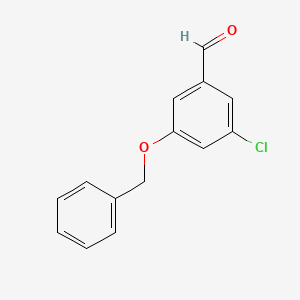
(2-カルバモイル-5-クロロフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Carbamoyl-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a carbamoyl and a chlorine group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
科学的研究の応用
(2-Carbamoyl-5-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoyl-5-chlorophenyl)boronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with a boron-containing reagent. One common method is the reduction of the nitro group to an amine, followed by the introduction of the boronic acid group through a palladium-catalyzed borylation reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of (2-Carbamoyl-5-chlorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions: (2-Carbamoyl-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Carbamoyl-5-hydroxyphenylboronic acid.
Reduction: 2-Aminomethyl-5-chlorophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
作用機序
The mechanism of action of (2-Carbamoyl-5-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a catalyst and in the development of boron-containing drugs. The boronic acid group interacts with molecular targets such as enzymes, inhibiting their activity by forming stable complexes.
類似化合物との比較
- 2-Chlorophenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (2-Carbamoyl-5-chlorophenyl)boronic acid is unique due to the presence of both a carbamoyl and a chlorine group on the phenyl ring, which imparts distinct reactivity and properties. Compared to other chlorophenylboronic acids, the carbamoyl group provides additional sites for chemical modification and interaction with biological targets. The presence of the chlorine atom also influences the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(2-carbamoyl-5-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCOOWCIFLMDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681735 |
Source


|
| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313617-51-4 |
Source


|
| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)



![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)








